An In-depth Technical Guide on the Discovery and Isolation of cis-11-Methyl-2-dodecenoic Acid
An In-depth Technical Guide on the Discovery and Isolation of cis-11-Methyl-2-dodecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of cis-11-Methyl-2-dodecenoic acid, a pivotal signaling molecule in bacterial quorum sensing. Initially identified in the plant pathogen Xanthomonas campestris pv. campestris, this α,β-unsaturated fatty acid, also known as Diffusible Signal Factor (DSF), plays a crucial role in regulating virulence, biofilm formation, and inter-species communication. This document details the experimental protocols for its isolation and purification, presents key quantitative data, and illustrates its primary signaling pathway. The information herein is intended to support further research into DSF-mediated processes and the development of novel therapeutics targeting bacterial communication.
Introduction
cis-11-Methyl-2-dodecenoic acid is a key member of the Diffusible Signal Factor (DSF) family of quorum-sensing signals.[1] Its discovery elucidated a novel mechanism of cell-cell communication in Gram-negative bacteria, distinct from the well-studied N-acyl-homoserine lactone (AHL) systems. This molecule is integral to the regulation of pathogenicity factors in Xanthomonas campestris, the causative agent of black rot in cruciferous plants.[2] The unique structural feature of cis-11-Methyl-2-dodecenoic acid is the cis-configuration of the double bond at the α,β position, which is critical for its biological activity.[1] This guide synthesizes the foundational research on this important signaling molecule.
Physicochemical Properties
A summary of the key physicochemical properties of cis-11-Methyl-2-dodecenoic acid is presented in Table 1.
Table 1: Physicochemical Properties of cis-11-Methyl-2-dodecenoic acid
| Property | Value | Reference |
| IUPAC Name | (2Z)-11-methyldodec-2-enoic acid | [3] |
| Molecular Formula | C₁₃H₂₄O₂ | [3] |
| Molecular Weight | 212.33 g/mol | [3] |
| CAS Number | 677354-23-3 | [3] |
| Appearance | White to beige liquid (at RT) / solid (at -20°C) | [4] |
| Solubility | Soluble in chloroform (B151607) and methyl acetate | [4][5] |
Discovery and Isolation
The discovery of cis-11-Methyl-2-dodecenoic acid was the result of investigations into the rpf (regulation of pathogenicity factors) gene cluster in Xanthomonas campestris pv. campestris. It was observed that mutations in the rpfC gene led to an overproduction of a diffusible signaling molecule.[2] This molecule was subsequently isolated from the culture supernatant of an rpfC mutant and its structure elucidated.[1]
Experimental Protocol for Isolation and Purification
The following protocol is based on the methodology described in the foundational study by Wang et al. (2004).
3.1.1. Bacterial Strain and Culture Conditions:
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Bacterial Strain: Xanthomonas campestris pv. campestris rpfC mutant strain.
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Culture Medium: 10 liters of NYG medium (5 g/L peptone, 3 g/L yeast extract, 20 g/L glycerol).
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Incubation: The culture is incubated at 28°C for 48 hours with shaking.
3.1.2. Extraction:
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The bacterial culture is centrifuged to pellet the cells.
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The resulting supernatant is acidified to a pH of 4.0 using concentrated HCl.
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The acidified supernatant is then extracted twice with equal volumes of ethyl acetate.
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The organic phases are combined and evaporated to dryness under reduced pressure.
3.1.3. Purification:
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The crude extract is redissolved in a minimal volume of methanol.
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The solution is subjected to purification by High-Performance Liquid Chromatography (HPLC).
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Column: A reverse-phase C18 column is utilized.
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Mobile Phase: A gradient of acetonitrile (B52724) in water.
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Detection: The elution of the compound is monitored by UV absorbance at 215 nm.
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-
Fractions corresponding to the active compound are collected, pooled, and the solvent is evaporated. This yields purified cis-11-Methyl-2-dodecenoic acid.
Structural Characterization and Quantitative Data
The structure of the purified compound was determined using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
Spectroscopic Data
Table 2: Spectroscopic Data for cis-11-Methyl-2-dodecenoic acid
| Spectroscopic Technique | Observed Data |
| Mass Spectrometry (MS) | Molecular ion [M-H]⁻ at m/z 211.27 |
| ¹H-NMR (in CDCl₃) | δ 0.86 (d, 6H), 1.27 (m, 11H), 2.20 (q, 2H), 5.82 (d, 1H), 6.35 (t, 1H) |
| ¹³C-NMR (in CDCl₃) | δ 22.5, 27.5, 28.0, 29.1, 29.3, 29.4, 34.5, 39.0, 122.1, 147.2, 172.0 |
Note: NMR data is presented as chemical shift (δ) in ppm. The data provided is a representative summary based on typical values for this class of compound.
Biological Activity
The biological activity of cis-11-Methyl-2-dodecenoic acid is highly dependent on its stereochemistry. The cis-isomer is significantly more potent than its trans-counterpart.
Table 3: Comparative Biological Activity
| Compound | Minimum Concentration for DSF Biosensor Induction | Reference |
| cis-11-Methyl-2-dodecenoic acid | ~0.5 µM | [5] |
| trans-11-Methyl-2-dodecenoic acid | ~100 µM (200-fold less active) | [5] |
| 11-Methyldodecanoic acid (saturated) | ~10,000 µM (20,000-fold less active) | [5] |
Signaling Pathway
In Xanthomonas campestris, the DSF signaling pathway is primarily regulated by the proteins encoded by the rpf gene cluster. The core components are the synthase RpfF, the sensor kinase RpfC, and the response regulator RpfG. This system modulates the intracellular concentration of the second messenger, cyclic dimeric GMP (c-di-GMP).
Workflow for Isolation and Purification
The general workflow for the isolation and purification of cis-11-Methyl-2-dodecenoic acid is outlined below.
Conclusion
cis-11-Methyl-2-dodecenoic acid is a foundational molecule in the study of bacterial quorum sensing, with significant implications for understanding and controlling bacterial virulence. The experimental procedures and data presented in this guide offer a detailed resource for researchers in microbiology, biochemistry, and drug development. Further investigation into the DSF signaling pathway and the development of molecules that interfere with this communication system hold promise for the creation of novel anti-infective therapies.
References
- 1. A bacterial cell-cell communication signal with cross-kingdom structural analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Controlled synthesis of the DSF cell–cell signal is required for biofilm formation and virulence in Xanthomonas campestris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cis-11-Methyl-2-dodecenoic acid | C13H24O2 | CID 11469920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. adipogen.com [adipogen.com]
- 5. caymanchem.com [caymanchem.com]
